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Compound of Interest

Compound Name: Dibromochloroacetic acid

Cat. No.: B037062

CAS Number: 5278-95-5

Synonyms: Chlorodibromoacetic acid; 2,2-Dibromo-2-chloroacetic acid; Acetic acid,
dibromochloro-; DBCA

This technical guide provides an in-depth overview of dibromochloroacetic acid (DBCA), a
halogenated acetic acid of interest to researchers in environmental science, toxicology, and
drug development. This document covers its chemical and physical properties, synthesis,
analytical methods, and toxicological profile, with a focus on experimental data and
methodologies.

Chemical and Physical Properties

Dibromochloroacetic acid is a disinfection byproduct formed during water chlorination when
bromide ions are present.[1] Its chemical identity and key physical properties are summarized
below.
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Property Value Reference(s)

CAS Number 5278-95-5 [2]

Molecular Formula C2HBr2ClO2 [2]

Molecular Weight 252.29 g/mol [2]
2,2-dibromo-2-chloroacetic

IUPAC Name _ [2]
acid
Colorless to pale yellow liquid

Appearance ) [3]
or solid

Melting Point 99-102 °C

Boiling Point 217.7+£35.0 °C (Predicted)

Density 2.684+0.06 g/cm3 (Predicted)

pKa 0.13£0.10 (Predicted)

Solubility Soluble in water [3]

Synthesis of Haloacetic Acids

While a specific, detailed experimental protocol for the synthesis of dibromochloroacetic acid
Is not readily available in the public literature, a common method for the preparation of similar
compounds is the bromination of a chloro-substituted acetic acid.[4]

A well-documented and illustrative method for the synthesis of the closely related compound,
dibromoacetic acid, is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the
alpha-bromination of a carboxylic acid.[5]

Experimental Protocol: Synthesis of Dibromoacetic Acid
(Hell-Volhard-Zelinsky Reaction)

This protocol is for the synthesis of dibromoacetic acid and is provided as a representative
example for this class of compounds.

Materials:
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Glacial Acetic Acid

Red Phosphorus

Bromine

Deionized Water

Equipment:

e Round-bottom flask with a reflux condenser and a dropping funnel
o Heating mantle with a stirrer

e Vacuum distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, place 60 g (1.0 mol) of glacial acetic acid and 2 g of red phosphorus.[5]

e Bromine Addition: Slowly add 2 moles of bromine to the mixture through the dropping funnel.
The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle
reflux.

o Reflux: After the addition of bromine is complete, continue to reflux the mixture at
approximately 150 °C. The reaction is considered complete when the color of the bromine
disappears.[5]

o Workup: Cool the reaction mixture and slowly add a small amount of water to hydrolyze the
acyl bromide intermediate.

 Purification: The crude dibromoacetic acid can be purified by vacuum distillation.
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Hell-Volhard-Zelinsky reaction for dibromoacetic acid synthesis.[5]

Analytical Methods

The standard method for the detection and quantification of dibromochloroacetic acid in
drinking water is EPA Method 552.3. This method involves liquid-liquid microextraction,
derivatization to form methyl esters, and analysis by gas chromatography with an electron
capture detector (GC-ECD).

Experimental Protocol: EPA Method 552.3

1. Sample Collection and Preservation:

o Collect water samples in 40-mL amber vials.

e Each vial should contain 3 mg of ammonium chloride as a dechlorinating agent.
e Upon collection, chill the samples to a temperature between >0°C and <10°C.

o Samples must be extracted within 14 days of collection.

2. Extraction:

o Transfer a 40 mL aliquot of the water sample to a suitable extraction vial.
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Add a surrogate standard to the sample.

Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.

Add 18 g of sodium sulfate to the sample and shake until dissolved.

Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

Shake the vial vigorously for 2 minutes.

Allow the phases to separate. The MTBE layer, containing the extracted acids, will be on top.
. Derivatization (Esterification):

Carefully transfer a portion of the MTBE extract to a new vial.

Add acidified methanol to the extract.

Heat the vial at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.

Cool the sample and add a concentrated aqueous solution of sodium sulfate to separate the
MTBE layer from the acidic methanol.

. Analysis:
Neutralize the final MTBE extract with a saturated solution of sodium bicarbonate.

Inject an aliquot of the extract into a gas chromatograph equipped with an electron capture
detector (GC-ECD).

Confirmation of the analyte is typically performed on a second GC column of different
polarity.
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Workflow for EPA Method 552.3.

Toxicological Data
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Dibromochloroacetic acid is a subject of toxicological research due to its presence in drinking
water. It has been evaluated for various toxicological endpoints. The liver is a primary target
organ for toxicity.
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Toxicity
Endpoint

Species

Route

Value /
. Reference(s)
Observation

Reproductive/De

velopmental

Rat

Drinking Water

At doses = 1000
ppm, consistent
decreases in
food and water
consumption
were observed.
No female [2]
reproductive
toxicity or
visceral
malformations in

pups were noted.

[2]

Male
Reproductive

Toxicity

Rat

Drinking Water

At 1500 ppm, an
11% decrease in
sperm velocity
was observed,
though no
changes in
fertility were [2]
noted.
Considered a
male
reproductive
toxicant at this

concentration.[2]

Developmental

Toxicity

Mouse

In vitro

Exposure of [2]
conceptuses to

DBCA produced
dysmorphogenes

is, including
prosencephalic

and pharyngeal

arch hypoplasia,
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and eye and
heart tube

abnormalities.[2]

Bromochloroacet
ic acid caused a
significantly
increased
incidence of

Carcinogenicity hepatocellular

(related Mouse Drinking Water
adenoma and
compound) . .
carcinoma in
males and

females, and of
hepatoblastoma

in males.[4]

Signaling Pathways in Haloacetic Acid Toxicity

The precise molecular mechanisms of dibromochloroacetic acid toxicity are still under
investigation. However, studies on the structurally similar compound, dibromoacetic acid (DBA),
have implicated several key signaling pathways. It is plausible that DBCA acts through similar
mechanisms.

MAPK Signaling Pathway in T-Cell Apoptosis (DBA-
induced)

Studies have shown that dibromoacetic acid can induce apoptosis in T-cells. This process is
associated with the activation of mitogen-activated protein kinases (MAPKS), including p38,
ERK1/2, and JNK1/2.[6] Activation of these kinases leads to the upregulation of downstream
transcription factors like ATF-2 and Elk-1, ultimately culminating in apoptosis.[6]
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Proposed MAPK signaling cascade in DBA-induced T-cell apoptosis.[6]

TLR4 Signaling in Hepatotoxicity (DBA-induced)

Dibromoacetic acid has been shown to induce hepatotoxicity, and the mechanism is linked to
oxidative stress and inflammation mediated by the Toll-like receptor 4 (TLR4) signaling
pathway.[7][8] DBA exposure can lead to an increase in reactive oxygen species (ROS), which
activates TLR4. This initiates a downstream cascade involving MyD88 and TRAF6, leading to
the activation of NF-kB and subsequent transcription of pro-inflammatory cytokines.[7] This
pathway also involves the phosphorylation of p38 MAPK and JNK.[7]
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Proposed TLR4 signaling in DBA-induced hepatotoxicity.[7][8]
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For dibromochloroacetic acid (DBCA) specifically, studies in male mice have shown that it
can alter the expression of genes involved in cell communication, cell cycle control,
proliferation, metabolism, and signal transduction.[4] It is also suggested that DNA damage
from oxidative stress may contribute to the hepatocarcinogenicity of halogenated acetic acids,
including bromochloroacetic acid.[4]

Conclusion

Dibromochloroacetic acid is a relevant compound for researchers in environmental and
toxicological sciences. While its toxicological profile shares similarities with other haloacetic
acids, further research is needed to fully elucidate its specific mechanisms of action and to
develop detailed synthesis protocols. The information and experimental methodologies
provided in this guide serve as a comprehensive resource for professionals working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Dibromochloroacetic Acid: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037062#dibromochloroacetic-acid-cas-number-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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